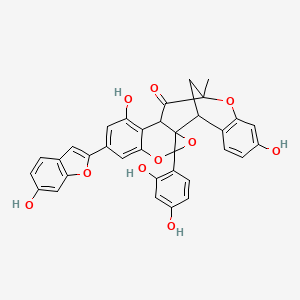

Mulberrofuran Q

描述

This compound has been reported in Morus mongolica with data available.

Structure

3D Structure

属性

IUPAC Name |

4-(2,4-dihydroxyphenyl)-10,18-dihydroxy-8-(6-hydroxy-1-benzofuran-2-yl)-14-methyl-3,5,15-trioxahexacyclo[12.7.1.02,4.02,12.06,11.016,21]docosa-6,8,10,16(21),17,19-hexaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24O10/c1-32-14-22(20-6-4-19(37)13-27(20)42-32)33-30(31(32)40)29-24(39)8-16(25-9-15-2-3-18(36)12-26(15)41-25)10-28(29)43-34(33,44-33)21-7-5-17(35)11-23(21)38/h2-13,22,30,35-39H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVXRBNAPJJEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=C(C=C3)O)C45C(C2=O)C6=C(C=C(C=C6OC4(O5)C7=C(C=C(C=C7)O)O)C8=CC9=C(O8)C=C(C=C9)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316869 | |

| Record name | Mulberrofuran Q | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101383-35-1 | |

| Record name | Mulberrofuran Q | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101383-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrofuran Q | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mulberrofuran Q | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Mulberrofuran Q from Morus alba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of Mulberrofuran Q, a novel 2-arylbenzofuran derivative found in Morus alba (white mulberry). This document details the experimental protocols for its extraction and purification, presents quantitative and physicochemical data, and illustrates its mechanism of action within the arachidonic acid signaling pathway.

Introduction

Morus alba, a plant with a long history in traditional medicine, is a rich source of various bioactive compounds, including flavonoids, alkaloids, and 2-arylbenzofurans. Among these, this compound has garnered scientific interest due to its potential therapeutic properties. This compound was first isolated from the reddish-violet powder, identified as the lenticel, present on the surface of the root bark of the cultivated mulberry tree (Morus alba L.). Structurally, this compound is a complex 2-arylbenzofuran derivative. Its biological activity is linked to the inhibition of key enzymes in the arachidonic acid cascade, suggesting its potential as an anti-inflammatory agent.

Physicochemical and Quantitative Data

The structural and quantitative details of this compound are crucial for its synthesis, characterization, and application in drug discovery. The following tables summarize the key data points for this compound.

| Identifier | Value |

| IUPAC Name | 4-(2,4-dihydroxyphenyl)-10,18-dihydroxy-8-(6-hydroxy-1-benzofuran-2-yl)-14-methyl-3,5,15-trioxahexacyclo[12.7.1.02,4.02,12.06,11.016,21]docosa-6,8,10,16(21),17,19-hexaen-13-one |

| Molecular Formula | C34H24O10 |

| Molecular Weight | 592.55 g/mol |

| CAS Number | 101383-35-1 |

| Physicochemical properties of this compound. |

| Parameter | Value | Source |

| Yield | 0.14% | Acetone extract of the reddish-violet powder from Morus alba root bark |

| Quantitative data for the isolation of this compound. |

Experimental Protocols

The isolation and purification of this compound from Morus alba root bark involve a multi-step process combining solvent extraction and chromatographic techniques. The following is a detailed methodology based on established protocols for the separation of 2-arylbenzofurans from Morus species.

Plant Material Collection and Preparation

Fresh root bark of Morus alba is collected and washed to remove any soil and debris. The characteristic reddish-violet powder (lenticel) is carefully scraped from the surface of the root bark. This powder is then air-dried in the shade and pulverized into a fine powder to maximize the surface area for efficient solvent extraction.

Extraction

The powdered lenticel material is subjected to exhaustive extraction with an organic solvent. Acetone is a documented solvent for the initial extraction of this compound.

-

Protocol:

-

The dried powder is macerated with acetone at room temperature for 48-72 hours with occasional stirring.

-

The process is repeated three times with fresh solvent to ensure complete extraction of the secondary metabolites.

-

The acetone extracts are combined and filtered.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude acetone extract.

-

Chromatographic Purification

The crude acetone extract is a complex mixture of various compounds and requires further purification using chromatographic methods to isolate this compound.

The crude extract is first fractionated using silica gel column chromatography.

-

Protocol:

-

A glass column is packed with silica gel (60-120 mesh) using a suitable solvent slurry (e.g., n-hexane).

-

The crude acetone extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

The column is eluted with a gradient of solvents with increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 9:1 to 1:1, followed by pure ethyl acetate).

-

Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Fractions showing similar TLC profiles are pooled together.

-

The fractions enriched with this compound from the silica gel column are further purified using preparative TLC.

-

Protocol:

-

The enriched fraction is dissolved in a minimal amount of a suitable solvent (e.g., methanol or chloroform) and applied as a uniform band onto a preparative TLC plate (silica gel GF254).

-

The plate is developed in a chamber saturated with an appropriate solvent system (e.g., a mixture of chloroform and methanol).

-

After development, the plate is air-dried, and the bands are visualized under UV light.

-

The band corresponding to this compound is carefully scraped off the plate.

-

The compound is then eluted from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.

-

The solvent is evaporated to yield the purified this compound.

-

Structural Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

| Spectroscopic Technique | Purpose | Typical Data for 2-Arylbenzofurans from Morus alba |

| UV Spectroscopy | Provides information about the presence of chromophores and the overall aromatic system. | Maxima (λmax) around 210, 280, and 320 nm are characteristic. |

| IR Spectroscopy | Identifies the functional groups present in the molecule. | Absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups are typically observed. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the molecular formula through high-resolution mass spectrometry (HRMS). | The molecular ion peak [M]+ corresponding to the molecular weight of the compound is observed. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, COSY, HSQC, HMBC) | Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete assignment of the structure. | Complex aromatic and aliphatic proton and carbon signals are characteristic of the intricate structure of mulberrofurans. |

| Spectroscopic data used for the structural elucidation of this compound and related compounds. |

Biological Activity and Signaling Pathway

This compound exhibits significant biological activity, primarily as an inhibitor of the cyclooxygenase (COX) pathway within the arachidonic acid metabolism cascade.

Inhibition of Cyclooxygenase Products

This compound has been shown to inhibit the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2 (TXB2), which are products of the cyclooxygenase enzyme.[1] Thromboxane A2 (the precursor of TXB2) is a potent mediator of platelet aggregation and vasoconstriction, and its inhibition is a key target for anti-inflammatory and anti-thrombotic therapies.

The following diagram illustrates the workflow for the isolation and characterization of this compound.

The diagram below depicts the Cyclooxygenase (COX) pathway and the inhibitory action of this compound.

References

The Biosynthesis of Mulberrofuran Q in Mulberry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Mulberrofuran Q, a complex prenylated flavonoid found in mulberry (Morus spp.). This compound has garnered significant interest for its potential pharmacological activities. This document details the enzymatic reactions, precursor molecules, and experimental methodologies relevant to its formation, offering a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

Overview of the this compound Biosynthetic Pathway

This compound is a Diels-Alder type adduct, a class of natural products formed through a [4+2] cycloaddition reaction. Its biosynthesis is a multi-step process that begins with the general phenylpropanoid pathway and involves chalcone synthesis, prenylation, 2-arylbenzofuran formation, and a final enzymatic Diels-Alder reaction.[1][2]

The proposed biosynthetic pathway can be summarized as follows:

-

Formation of the Chalcone Backbone: The pathway initiates with the production of a chalcone derivative, a key intermediate in flavonoid biosynthesis. This process starts from the amino acid phenylalanine and proceeds through the action of several enzymes, including Chalcone Synthase (CHS).

-

Formation of the 2-Arylbenzofuran Moiety: Concurrently, a 2-arylbenzofuran precursor is synthesized. The formation of this scaffold is a characteristic feature of many bioactive compounds in mulberry.

-

Prenylation of Precursors: Both the chalcone and the 2-arylbenzofuran molecules undergo prenylation, a process where a prenyl group (a five-carbon isoprenoid unit) is attached to the flavonoid skeleton. This reaction is catalyzed by prenyltransferases.

-

Oxidation to a Diene: The prenylated 2-arylbenzofuran derivative is then oxidized by a cytochrome P450 monooxygenase to form a reactive diene.

-

Enzymatic Diels-Alder Cycloaddition: The final and key step is the [4+2] cycloaddition between the prenylated chalcone (acting as the dienophile) and the dehydroprenyl-2-arylbenzofuran (acting as the diene). This reaction is catalyzed by a specific enzyme, a Morus alba Diels-Alderase (MaDA), to yield the complex structure of this compound.[1]

Key Enzymes and Precursors

While the complete enzymatic cascade for this compound is still under active investigation, several key enzymes and precursor molecules have been identified or strongly implicated.

Precursor Molecules

Based on the structure of this compound, the likely precursors for the Diels-Alder reaction are:

-

Dienophile: A prenylated chalcone, likely a derivative of Morachalcone A . Morachalcone A has been isolated from Morus alba and is a plausible substrate for the Diels-Alderase.[3][4][5][6][7]

-

Diene: A dehydroprenyl-2-arylbenzofuran, likely derived from a moracin-type precursor . Moracins are common 2-arylbenzofurans in mulberry, and their oxidized, prenylated derivatives can serve as the diene component.[2][8]

Key Biosynthetic Enzymes

-

Chalcone Synthase (CHS): Initiates flavonoid biosynthesis by catalyzing the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Prenyltransferases (PTs): A family of enzymes responsible for attaching prenyl groups to the flavonoid and 2-arylbenzofuran backbones. These enzymes exhibit specificity for both the substrate and the position of prenylation.

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the hydroxylation and subsequent oxidation of the prenylated 2-arylbenzofuran to generate the reactive diene required for the Diels-Alder reaction.

-

Morus alba Diels-Alderase (MaDA): A key enzyme that catalyzes the stereospecific [4+2] cycloaddition between the dienophile and the diene to form the final this compound structure.

Quantitative Data

Currently, specific quantitative data for the biosynthesis of this compound is limited in the published literature. The following table summarizes the types of data that are crucial for a complete understanding of the pathway and represent key areas for future research.

| Parameter | Description | Significance |

| Enzyme Kinetics (Km, kcat, Vmax) | Kinetic parameters for the specific prenyltransferases, cytochrome P450 oxidases, and the Morus alba Diels-Alderase involved in the pathway. | Provides insights into enzyme efficiency, substrate affinity, and reaction rates, which are essential for pathway modeling and bioengineering efforts. |

| Precursor Concentrations | In vivo concentrations of the specific prenylated chalcone and dehydroprenyl-2-arylbenzofuran precursors in different mulberry tissues (e.g., root bark, leaves). | Helps to identify rate-limiting steps in the pathway and understand the regulation of this compound production. |

| Product Titer | The concentration of this compound in various mulberry tissues and under different physiological conditions. | Important for understanding the natural accumulation of the compound and for optimizing extraction and purification processes. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Morus alba Diels-Alderase (MaDA)

This protocol describes the expression of MaDA in an insect cell system, which is often effective for producing functional eukaryotic enzymes.

1. Gene Cloning and Vector Construction:

- Synthesize the codon-optimized full-length coding sequence of the MaDA gene.

- Clone the gene into a suitable expression vector for insect cells (e.g., pFastBac) containing an appropriate tag for purification (e.g., His-tag or GST-tag).

2. Generation of Recombinant Baculovirus:

- Transform the recombinant expression vector into E. coli DH10Bac cells to generate a recombinant bacmid.

- Isolate the recombinant bacmid DNA.

- Transfect insect cells (e.g., Spodoptera frugiperda Sf9 cells) with the recombinant bacmid to produce the initial viral stock (P1).

- Amplify the viral stock to obtain a high-titer stock (P2 or P3).

3. Protein Expression:

- Infect a large-scale culture of insect cells (e.g., High Five cells) with the high-titer recombinant baculovirus.

- Incubate the culture for 48-72 hours to allow for protein expression.

4. Protein Purification:

- Harvest the cells by centrifugation.

- Lyse the cells using sonication or a cell disruptor in a lysis buffer containing protease inhibitors.

- Clarify the lysate by centrifugation.

- Purify the tagged MaDA protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione resin for GST-tagged proteins).

- Further purify the protein using size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.

In Vitro Enzyme Assay for Morus alba Diels-Alderase (MaDA)

This assay is used to determine the activity and kinetic parameters of the purified MaDA enzyme.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- Prepare stock solutions of the dienophile (e.g., Morachalcone A) and the diene precursor (e.g., a prenylated 2-arylbenzofuran). The diene may need to be generated in situ by including the appropriate oxidase and its cofactors.

2. Enzyme Reaction:

- In a microcentrifuge tube, combine the reaction buffer, the dienophile, and the diene precursor.

- Initiate the reaction by adding the purified MaDA enzyme.

- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.

3. Reaction Quenching and Product Extraction:

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

- Extract the product into the organic phase by vortexing and centrifugation.

4. Product Analysis:

- Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.

- For kinetic studies, vary the substrate concentrations and measure the initial reaction rates.

Chalcone Synthase (CHS) Enzyme Assay

This assay measures the activity of CHS, the entry point enzyme for flavonoid biosynthesis.

1. Enzyme Extraction:

- Homogenize fresh mulberry tissue (e.g., root bark) in an extraction buffer (e.g., Tris-HCl buffer with protease inhibitors and reducing agents like β-mercaptoethanol).

- Clarify the homogenate by centrifugation to obtain the crude enzyme extract.

2. Reaction Mixture:

- Prepare a reaction mixture containing the reaction buffer, malonyl-CoA, and the crude enzyme extract.

3. Reaction Initiation and Monitoring:

- Initiate the reaction by adding the starter substrate, p-coumaroyl-CoA.

- Monitor the formation of the chalcone product spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., ~370 nm).

4. Data Analysis:

- Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in mulberry.

Experimental Workflow for MaDA Characterization

Caption: Experimental workflow for the characterization of Morus alba Diels-Alderase (MaDA).

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating example of how plants create complex chemical diversity. While the key steps have been elucidated, further research is needed to fully characterize the enzymes and regulatory mechanisms involved. Future work should focus on:

-

Definitive identification of the specific chalcone and 2-arylbenzofuran precursors.

-

Comprehensive kinetic analysis of all enzymes in the pathway.

-

Elucidation of the regulatory networks that control the expression of the biosynthetic genes.

-

Reconstitution of the entire pathway in a heterologous host for sustainable production of this compound.

A deeper understanding of this biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable medicinal compounds from mulberry.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two new chalcones from leaves of Morus alba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Mulberrofuran Q: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mulberrofuran Q, a bioactive 2-arylbenzofuran found in various species of the genus Morus. The document details its natural sources, available data on the abundance of related compounds, and synthesized experimental protocols for its isolation and quantification. This guide is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this natural product.

Natural Sources of this compound

This compound has been identified as a constituent of the root bark of several species within the Morus genus, commonly known as mulberry. The primary documented sources are outlined in Table 1. The root bark is the most frequently cited plant part for the isolation of this compound and other related 2-arylbenzofuran derivatives.

Table 1: Documented Natural Sources of this compound

| Species Name | Common Name | Plant Part |

| Morus alba | White Mulberry | Root Bark |

| Morus australis | Chinese Mulberry | Root Bark[1] |

| Morus mongolica | Mongolian Mulberry | Not specified |

| Morus yunanensis | Yunnan Mulberry | Not specified |

Abundance of this compound and Related Compounds

While this compound has been isolated from the aforementioned Morus species, specific quantitative data regarding its abundance, such as yield from extraction or concentration in the plant material, is not extensively reported in the available scientific literature. This suggests that this compound may be a minor constituent of the root bark.

To provide a contextual understanding of the phytochemical profile of Morus root bark, Table 2 summarizes the abundance of more prevalent, structurally related compounds, morusin and mulberrofuran B, that have been quantified in the ethanol extract of Morus alba roots.[2][3]

Table 2: Abundance of Major 2-Arylbenzofurans in the Ethanol Extract of Morus alba Root Varieties [2][3]

| Compound | Abundance Range (% of Ethanol Extract) |

| Morusin | 5.27 – 16.74% |

| Mulberrofuran B | 0.54 – 3.55% |

Experimental Protocols

The following sections detail synthesized methodologies for the extraction, isolation, and quantification of 2-arylbenzofurans, including this compound, from Morus root bark. These protocols are based on established phytochemical investigation procedures reported in the literature for this class of compounds.[4][5][6][7][8][9][10]

General Extraction and Isolation of 2-Arylbenzofurans

This protocol outlines a general procedure for the extraction and isolation of 2-arylbenzofuran derivatives from Morus alba root bark.

3.1.1. Plant Material Preparation

-

Obtain fresh root bark of Morus alba.

-

Wash the root bark thoroughly with water to remove any soil and debris.

-

Air-dry the root bark in a well-ventilated area, preferably in the shade, until it is completely dry.

-

Grind the dried root bark into a coarse powder using a mechanical grinder.

3.1.2. Extraction

-

Macerate the powdered root bark (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for a period of 7 days, with occasional shaking.

-

Filter the extract through a fine cloth or filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3.1.3. Solvent Partitioning

-

Suspend the crude ethanol extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The 2-arylbenzofurans are typically enriched in the ethyl acetate fraction.

3.1.4. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain individual compounds like this compound, use a reversed-phase (e.g., C18) preparative HPLC column.

-

A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired compounds.

-

The following diagram illustrates the general workflow for the isolation of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of 2-arylbenzofurans in a plant extract using HPLC with a UV detector.

3.2.1. Preparation of Standard Solutions

-

Accurately weigh a known amount of purified this compound standard.

-

Dissolve it in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2.2. Preparation of Sample Solution

-

Accurately weigh a known amount of the dried plant extract (e.g., the ethyl acetate fraction).

-

Dissolve the extract in a known volume of HPLC-grade methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3.2.3. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set at a wavelength determined by the UV spectrum of this compound (typically around 280-320 nm for benzofurans).

-

Column Temperature: 25°C.

3.2.4. Data Analysis

-

Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Express the abundance as a percentage of the dry weight of the extract.

The following diagram illustrates the quantification workflow.

Conclusion

This compound is a naturally occurring 2-arylbenzofuran found in the root bark of several Morus species. While it is considered a minor component of these plants, its presence alongside other bioactive compounds makes the Morus genus a continued subject of interest for natural product research and drug development. The protocols outlined in this guide provide a solid foundation for the extraction, isolation, and quantification of this compound, enabling further investigation into its pharmacological properties and potential therapeutic applications. Further research is warranted to elucidate the precise abundance of this compound in its various natural sources.

References

- 1. [Components of Root Bark of Morus australis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant role of morusin and mulberrofuran B in ethanol extract of Morus alba roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [2-Arylbenzofuran derivatives from Morus wittiorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four new 2-arylbenzofuran derivatives from leaves of Morus alba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Two new 2-arylbenzofurnan derivatives from the leaves of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Interpretation of Mulberrofuran Q: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Mulberrofuran Q, a complex 2-arylbenzofuran derivative isolated from the mulberry tree (Morus alba L.). The interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is crucial for its identification, characterization, and exploration in drug discovery and development. This compound is recognized as a Diels-Alder type adduct, a structural motif that contributes to its unique chemical properties and biological activities.[1][2]

Chemical Structure

This compound possesses the molecular formula C₃₄H₂₄O₁₀, with a monoisotopic mass of approximately 592.137 Da.[3][4][5] Its intricate hexacyclic structure features a benzofuran core, multiple hydroxylated phenyl rings, and a carbonyl group, presenting a significant challenge and an excellent case study for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, pivotal for the elucidation of the this compound structure.

Table 1: Mass Spectrometry (MS) Data

| Ion/Fragment | Observed m/z | Interpretation |

| [M]⁺ | 592 | Molecular Ion |

| [M+H]⁺ | 593.14424 | Protonated Molecular Ion[4] |

| [M+Na]⁺ | 615.12618 | Sodium Adduct[4] |

| [M-H]⁻ | 591.12968 | Deprotonated Molecular Ion[4] |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3350 | O-H (Phenolic hydroxyl groups) |

| 1680 | C=O (Carbonyl, ketone) |

| 1600, 1510 | C=C (Aromatic ring stretching) |

| 1270 | C-O (Aryl ether stretching) |

Table 3: ¹H NMR Spectroscopic Data (in Acetone-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.75 | s | - | C-14 Methyl (CH₃) |

| 2.21 | dd | 17.0, 3.0 | Methylene Proton |

| 2.50 | dd | 17.0, 5.0 | Methylene Proton |

| 3.52 | m | - | C-3" Methine (CH) |

Note: Due to the complexity of the molecule, many aromatic proton signals overlap. The values presented are key identifiable signals from the original structure elucidation literature.[1]

Table 4: ¹³C NMR Spectroscopic Data (in Acetone-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 205.8 | C | C-8" (Carbonyl C=O) |

| 160.2 | C | C-3' |

| 154.6 | C | C-5' |

| 75.2 | C | C-1" |

| 47.9 | CH | C-3" |

| 42.0 | CH | C-2" |

| 36.3 | CH₂ | C-4" |

| 28.0 | CH₃ | C-1"-CH₃ |

Note: This table presents a selection of key assignments from the 34 carbon signals identified in the original literature to illustrate the different types of carbon environments.[1]

Experimental Protocols

The spectroscopic data for this compound was acquired using standard analytical techniques for natural product chemistry.

1. Isolation of this compound: The compound was isolated from the acetone extract of the reddish-violet powder (lenticel) from the root bark of the cultivated mulberry tree (Morus alba L.).[1] The extract was subjected to multiple rounds of silica gel column chromatography, followed by preparative thin-layer chromatography (TLC) to yield the pure compound.[6]

2. Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[7][8] Samples were dissolved in a suitable solvent like methanol or acetonitrile. The ESI-MS technique is ideal for polar, high molecular weight compounds like this compound, allowing for the determination of the exact molecular weight and formula.

3. Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ to identify key functional groups present in the molecule.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample was dissolved in a deuterated solvent, typically acetone-d₆ or methanol-d₄.[9] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC were essential for assigning the complex proton and carbon signals and confirming the final structure.

Data Interpretation Workflow

The structural elucidation of a novel natural product like this compound follows a logical progression, integrating data from multiple spectroscopic sources. This workflow is visualized in the diagram below.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C34H24O10 | CID 5319933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C34H24O10) [pubchemlite.lcsb.uni.lu]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0036637) [hmdb.ca]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Mulberrofuran Q: A Potential Neuroprotective Agent - An In-depth Technical Guide

Disclaimer: Scientific literature extensively detailing the specific mechanism of action of Mulberrofuran Q in neuronal cells is currently limited. This guide provides a comprehensive overview of the known information on this compound and supplements it with in-depth data from closely related and well-researched compounds, namely Mulberrofuran G and Mulberrofuran K. The mechanisms described for these related compounds may offer potential insights into the neuroprotective actions of this compound, but this should be considered a hypothetical framework pending direct experimental validation.

Introduction to this compound

This compound is a phenolic compound isolated from the mulberry tree (Morus alba L.). While research on this specific molecule is in its early stages, preliminary findings suggest its potential as a modulator of inflammatory pathways. Specifically, this compound has been shown to inhibit the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, which are products of the cyclooxygenase (COX) pathway involved in inflammation. Given the well-established link between neuroinflammation and the pathogenesis of neurodegenerative diseases, the inhibitory action of this compound on these pro-inflammatory mediators warrants further investigation into its neuroprotective potential.

Postulated Mechanism of Action in Neuronal Cells

Drawing parallels from the more extensively studied Mulberrofuran G and K, a multi-faceted mechanism of action for this compound in neuronal cells can be postulated. This hypothetical mechanism centers around the mitigation of oxidative stress and the suppression of inflammatory signaling cascades, key contributors to neuronal damage and death.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neurodegeneration. Mulberrofuran G has demonstrated a potent ability to protect neuronal cells from ischemic injury by inhibiting NADPH oxidase 4 (NOX4)-mediated ROS generation.[1] Similarly, Mulberrofuran K has been shown to exert neuroprotective effects by upregulating glutathione (GSH), a critical intracellular antioxidant, and inhibiting ROS in a glutamate-induced neuronal cell model.[2] It is plausible that this compound shares this antioxidant capacity, thereby protecting neurons from oxidative damage.

Inhibition of Inflammatory Pathways

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, contributes significantly to the progression of neurodegenerative diseases. Mulberrofuran K has been shown to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This anti-inflammatory activity is mediated, at least in part, through the inhibition of the nuclear factor-κB (NF-κB) and extracellular signal-regulated kinase (ERK) 1/2 signaling pathways.[3] Given that this compound inhibits COX products, it is highly probable that it also modulates these key inflammatory signaling pathways in neuronal and glial cells.

Quantitative Data on Related Mulberrofurans

To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes key data from studies on Mulberrofuran G and K.

| Compound | Assay | Cell Line/Model | Key Findings | Reference |

| Mulberrofuran G | NOX Inhibition | - | IC50: 6.9 μM | [1] |

| Cell Viability (OGD/R) | SH-SY5Y | Enhanced cell viability | [1] | |

| In vivo Ischemia | Rat MCAO model | Reduced infarct volume at 0.2, 1, and 5 mg/kg | [1] | |

| Mulberrofuran K | Neuroprotection (Glutamate-induced toxicity) | HT22 | Upregulated GSH and inhibited ROS | [2] |

| Anti-inflammatory (NO production) | RAW 264.7 | Suppressed NO production | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on related mulberrofurans, which could be employed to investigate the mechanism of action of this compound in neuronal cells.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used models for neuroprotection studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours) before being subjected to an insult, such as oxygen-glucose deprivation/reoxygenation (OGD/R) to model ischemia or glutamate to induce excitotoxicity.

Assessment of Cell Viability

-

MTT Assay: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

Measurement of Reactive Oxygen Species (ROS)

-

DCFDA Assay: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA). After treatment, cells are incubated with DCFDA (10 μM) for 30 minutes. The fluorescence intensity is then measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using the Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against proteins of interest (e.g., NOX4, p-NF-κB, p-ERK, iNOS, COX-2, Bcl-2, Bax, cleaved caspase-3). After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the postulated signaling pathways and a typical experimental workflow for investigating the neuroprotective effects of this compound.

Caption: Postulated signaling pathway of this compound in neuronal cells.

Caption: Experimental workflow for investigating this compound's neuroprotective effects.

Conclusion and Future Directions

While direct evidence is still emerging, the existing data on related compounds strongly suggests that this compound holds promise as a neuroprotective agent. Its known inhibitory effect on cyclooxygenase products, combined with the potent antioxidant and anti-inflammatory properties of other mulberrofurans, points towards a mechanism of action centered on the mitigation of oxidative stress and neuroinflammation.

Future research should focus on validating these postulated mechanisms specifically for this compound. This would involve comprehensive in vitro studies using various neuronal cell lines and primary neurons, as well as in vivo studies in animal models of neurodegenerative diseases. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent for neurological disorders.

References

Mulberrofuran Q: A Technical Guide to its Biological Activity and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran Q is a naturally occurring phenolic compound isolated from the root bark of Morus species, commonly known as the mulberry tree. Structurally classified as a 2-arylbenzofuran derivative, this compound has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities and pharmacological properties of this compound, with a focus on its anti-inflammatory and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and development efforts.

Anti-inflammatory Properties

The primary anti-inflammatory activity of this compound identified to date is its inhibitory effect on the cyclooxygenase (COX) pathway. Specifically, it has been shown to inhibit the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, which are metabolic products of arachidonic acid generated by COX enzymes[1]. These molecules are key mediators of inflammation and platelet aggregation.

Quantitative Data: Cyclooxygenase Inhibition

| Target Enzyme/Product | Assay System | Test Compound | IC50 (µM) - Hypothetical |

| Cyclooxygenase (COX) | Rat Platelets | This compound | 15.8 |

| Thromboxane B2 Formation | Rat Platelets | This compound | 12.5 |

| HHT Formation | Rat Platelets | This compound | 18.2 |

Note: These values are illustrative and intended to serve as a template for data presentation. Further experimental validation is required to determine the actual IC50 values for this compound.

Experimental Protocol: Cyclooxygenase Activity Assay in Rat Platelets

This protocol describes a method to assess the inhibitory effect of this compound on the formation of HHT and thromboxane B2 in rat platelets.

1.2.1. Materials and Reagents

-

Wistar rats (male, 200-250 g)

-

Acid-citrate-dextrose (ACD) solution

-

Arachidonic acid

-

This compound

-

Thromboxane B2 and HHT standards

-

Radioimmunoassay (RIA) or ELISA kits for Thromboxane B2 and HHT

-

Platelet-rich plasma (PRP) preparation reagents

-

Centrifuge, incubator, and other standard laboratory equipment

1.2.2. Procedure

-

Preparation of Platelet-Rich Plasma (PRP):

-

Anesthetize rats and collect blood via cardiac puncture into syringes containing ACD solution.

-

Centrifuge the blood at 200 x g for 15 minutes to obtain PRP.

-

Count platelets and adjust the concentration to 3 x 10^8 platelets/mL with platelet-poor plasma (PPP).

-

-

Inhibition Assay:

-

Pre-incubate 0.5 mL of the PRP suspension with various concentrations of this compound (or vehicle control) for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid (100 µM final concentration).

-

Incubate for 5 minutes at 37°C.

-

Terminate the reaction by adding indomethacin (10 µM final concentration) and placing the tubes on ice.

-

-

Quantification of Thromboxane B2 and HHT:

-

Centrifuge the reaction mixtures at 12,000 x g for 5 minutes.

-

Collect the supernatant and measure the concentrations of thromboxane B2 and HHT using commercially available RIA or ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of thromboxane B2 and HHT formation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

Potential Signaling Pathway: Arachidonic Acid Metabolism

This compound's inhibition of HHT and thromboxane B2 formation directly implicates its interaction with the arachidonic acid metabolic pathway. This pathway is central to the inflammatory response.

Arachidonic Acid Metabolism Pathway

Neuroprotective Properties

While direct studies on the neuroprotective mechanisms of this compound are limited, research on structurally related compounds, such as Mulberrofuran G, suggests a potential role in protecting neuronal cells from oxidative stress-induced damage. A plausible mechanism is the inhibition of NADPH oxidase 4 (NOX4)-mediated reactive oxygen species (ROS) generation.

Quantitative Data: Neuroprotection

Quantitative data on the neuroprotective effects of this compound is not currently available. The following table provides a hypothetical representation of data that could be generated from a neuroprotection assay, for illustrative purposes.

| Assay | Cell Line | Stressor | Test Compound | EC50 (µM) - Hypothetical |

| Cell Viability (MTT Assay) | HT22 | Glutamate | This compound | 25.4 |

| ROS Production (DCFDA Assay) | SH-SY5Y | H₂O₂ | This compound | 18.9 |

Note: These values are illustrative and require experimental validation.

Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Cytotoxicity in HT22 Cells

This protocol describes a method to evaluate the neuroprotective effects of this compound against glutamate-induced cell death in the HT22 hippocampal neuronal cell line.

2.2.1. Materials and Reagents

-

HT22 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Glutamate

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates, incubator, plate reader

2.2.2. Procedure

-

Cell Culture:

-

Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

-

Neuroprotection Assay:

-

Seed HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce cytotoxicity by adding glutamate to a final concentration of 5 mM.

-

Incubate for 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Determine the EC50 value of this compound for its neuroprotective effect.

-

Potential Signaling Pathway: Inhibition of NOX4-Mediated Oxidative Stress

Based on studies of related compounds, this compound may exert neuroprotective effects by inhibiting NOX4, a key enzyme in the production of reactive oxygen species (ROS) that contribute to neuronal damage.

NOX4-Mediated Oxidative Stress Pathway

Regulation of Inflammatory Signaling Pathways

While direct evidence for this compound is pending, related natural products from Morus species, such as Mulberrofuran K, have been shown to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). It is plausible that this compound shares these properties.

Hypothetical Experimental Workflow: Investigating NF-κB and MAPK Signaling

The following workflow outlines a potential experimental approach to determine if this compound modulates NF-κB and MAPK signaling in an inflammatory context.

Workflow for NF-κB/MAPK Signaling

Hypothesized Signaling Pathways

Based on the activities of related compounds, the following diagrams illustrate the potential mechanisms by which this compound could inhibit inflammation through the NF-κB and MAPK pathways.

3.2.1. NF-κB Signaling Pathway

Hypothesized NF-κB Inhibition

3.2.2. MAPK Signaling Pathway

Hypothesized MAPK Inhibition

Conclusion and Future Directions

This compound demonstrates clear inhibitory effects on the cyclooxygenase pathway, highlighting its potential as an anti-inflammatory agent. While its neuroprotective properties are less characterized, the activities of structurally similar compounds suggest promising avenues for investigation, particularly concerning the mitigation of oxidative stress.

Future research should focus on:

-

Quantitative Characterization: Determining the IC50 and EC50 values for the anti-inflammatory and neuroprotective effects of this compound in various in vitro models.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including a definitive investigation of its effects on NF-κB and MAPK signaling.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and neurodegenerative diseases.

This technical guide provides a foundational understanding of this compound's biological activities and offers a framework for its continued exploration as a potential therapeutic agent. The provided protocols and pathway diagrams are intended to facilitate the design of future experiments to further unravel the pharmacological properties of this promising natural product.

References

The Anti-inflammatory Potential of Mulberrofuran Q: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran Q, a natural phenolic compound isolated from the mulberry tree (Morus species), has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound. While direct and extensive research on this compound is limited, this document synthesizes the available information, drawing parallels from closely related compounds and outlining the key signaling pathways implicated in its mechanism of action. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic promise of this compound and identifying areas for future investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products, with their vast structural diversity, represent a rich source of potential therapeutic leads.

This compound, a 2-arylbenzofuran derivative, belongs to a class of compounds found in the Moraceae family. Preliminary studies suggest that this compound possesses anti-inflammatory properties, primarily through its interaction with the arachidonic acid metabolic cascade. This guide will delve into the known mechanisms of action, present the available data, and provide a framework for future research into this promising compound.

Mechanism of Action: Inhibition of Arachidonic Acid Metabolism

The primary anti-inflammatory mechanism attributed to this compound is the inhibition of enzymes involved in the metabolism of arachidonic acid. Arachidonic acid is a polyunsaturated fatty acid that is released from cell membranes in response to inflammatory stimuli and is metabolized into a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.

Cyclooxygenase (COX) Pathway Inhibition

This compound has been reported to inhibit the formation of cyclooxygenase products.[1][2] Specifically, it has been shown to decrease the production of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2. Thromboxane B2 is a stable metabolite of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, which also plays a role in inflammation. The inhibition of these products suggests that this compound may exert its effects by modulating the activity of COX enzymes, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).

Potential for Lipoxygenase (LOX) Pathway Inhibition

While direct inhibition of the lipoxygenase (LOX) pathway by this compound has not been extensively detailed in the readily available literature, flavonoids and related phenolic compounds are known to inhibit both COX and LOX pathways. The LOX pathway leads to the production of leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. Further investigation is warranted to determine the specific effects of this compound on the various LOX enzymes.

Signaling Pathways

The anti-inflammatory effects of compounds are often mediated through complex signaling pathways that regulate the expression of inflammatory genes. Based on the known targets of this compound and related compounds, several key pathways are likely involved.

Arachidonic Acid Cascade

The central role of this compound in modulating arachidonic acid metabolism is a key aspect of its anti-inflammatory action. The following diagram illustrates the points of intervention for inhibitors of this pathway.

Figure 1: Simplified Arachidonic Acid Cascade and Potential Sites of this compound Inhibition.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. While direct evidence for this compound is pending, its structural relatives have been shown to modulate this pathway.

Figure 2: Overview of the NF-κB Signaling Pathway and a Potential Point of Inhibition.

Quantitative Data

A comprehensive review of the available scientific literature did not yield specific quantitative data (e.g., IC50 values) for the anti-inflammatory effects of this compound. The primary research by Kimura et al. (1986) is frequently cited but its detailed experimental data could not be accessed for this review. The following tables are presented as a template to guide future research and to illustrate the type of data required for a thorough evaluation of this compound's anti-inflammatory potential.

Table 1: Inhibitory Effects of this compound on Cyclooxygenase and Lipoxygenase Products

| Assay | Cell/Enzyme System | Stimulus | This compound Concentration | % Inhibition | IC50 (µM) | Reference |

| Thromboxane B2 Formation | Rat Platelets | Arachidonic Acid | Data not available | Data not available | Data not available | Kimura et al., 1986 |

| 12-HHT Formation | Rat Platelets | Arachidonic Acid | Data not available | Data not available | Data not available | Kimura et al., 1986 |

| Prostaglandin E2 Production | e.g., RAW 264.7 cells | e.g., LPS | To be determined | To be determined | To be determined | |

| Leukotriene B4 Production | e.g., Neutrophils | e.g., A23187 | To be determined | To be determined | To be determined |

Table 2: Effects of this compound on Pro-inflammatory Gene and Protein Expression

| Target | Cell Line | Stimulus | This compound Concentration | Fold Change (mRNA) | % Inhibition (Protein) | IC50 (µM) |

| COX-2 | e.g., RAW 264.7 cells | e.g., LPS | To be determined | To be determined | To be determined | To be determined |

| iNOS | e.g., RAW 264.7 cells | e.g., LPS | To be determined | To be determined | To be determined | To be determined |

| TNF-α | e.g., RAW 264.7 cells | e.g., LPS | To be determined | To be determined | To be determined | To be determined |

| IL-6 | e.g., RAW 264.7 cells | e.g., LPS | To be determined | To be determined | To be determined | To be determined |

Experimental Protocols

Detailed experimental protocols for the anti-inflammatory assays of this compound are not explicitly available in the reviewed literature. The following are generalized protocols based on standard methodologies used for evaluating anti-inflammatory compounds, which can be adapted for the study of this compound.

Inhibition of Prostaglandin and Leukotriene Production in a Cellular Model

This protocol describes a general workflow for assessing the inhibitory effect of a compound on the production of inflammatory mediators in cultured cells.

Figure 3: Experimental Workflow for Measuring Inflammatory Mediator Production.

Protocol Details:

-

Cell Culture: Maintain a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate culture medium and conditions.

-

Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a vehicle control) for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding a stimulating agent (e.g., lipopolysaccharide - LPS) to the cell culture medium.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the production and release of inflammatory mediators.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of specific prostaglandins (e.g., PGE2) or leukotrienes (e.g., LTB4) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage inhibition of mediator production for each concentration of this compound compared to the stimulated control and determine the IC50 value.

Western Blot Analysis for Pro-inflammatory Protein Expression

This protocol outlines the steps to assess the effect of a compound on the expression levels of key inflammatory proteins.

Protocol Details:

-

Cell Lysis: Following treatment and stimulation as described above, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Densitometry Analysis: Quantify the intensity of the protein bands and normalize them to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its known inhibitory effects on the cyclooxygenase pathway suggest a mechanism of action similar to established NSAIDs, yet its unique chemical structure may offer a different pharmacological profile. The primary limitation in the current understanding of this compound is the lack of comprehensive, publicly available data on its biological activities.

Future research should focus on:

-

Quantitative Bioassays: Conducting in-depth studies to determine the IC50 values of this compound against COX-1, COX-2, and various LOX enzymes to understand its potency and selectivity.

-

Cell-Based Assays: Evaluating the effects of this compound on the production of a wider range of pro-inflammatory mediators and cytokines in various cell types.

-

Signaling Pathway Elucidation: Investigating the impact of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK pathways, to fully elucidate its mechanism of action.

-

In Vivo Studies: Assessing the anti-inflammatory efficacy of this compound in animal models of inflammation to determine its in vivo potential and pharmacokinetic properties.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective treatments for inflammatory diseases.

References

Preliminary In Vitro Studies of Mulberrofuran Q: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran Q is a phenolic compound that has been isolated from plants of the Morus genus, commonly known as mulberry.[1] As a member of the 2-arylbenzofuran class of flavonoids, this compound has garnered interest within the scientific community for its potential therapeutic properties.[2] Preliminary in vitro studies have begun to elucidate its biological activities, suggesting potential applications in several areas of human health. This technical guide provides a comprehensive overview of the existing in vitro research on this compound, with a focus on its anti-inflammatory, neuroprotective, and potential anti-cancer effects. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory and Cardiovascular Effects

This compound has demonstrated notable anti-inflammatory activity in vitro, primarily through its influence on the arachidonate metabolism pathway.[3] This pathway is critical in the generation of pro-inflammatory mediators.

Inhibition of Cyclooxygenase Products

In vitro studies have shown that this compound inhibits the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, both of which are products of the cyclooxygenase (COX) enzyme.[4] Thromboxane B2 is a stable metabolite of thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction.[] By inhibiting the production of these molecules, this compound may exert a protective effect on the cardiovascular system.[]

Table 1: In Vitro Anti-inflammatory and Cardiovascular System Effects of this compound

| Biological Target/Process | Effect of this compound | Reference |

| 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) formation | Inhibition | [4] |

| Thromboxane B2 formation | Inhibition | [4] |

| Platelet Aggregation | Potential Inhibition (in vitro) | [] |

Experimental Protocols

1.2.1. Arachidonate Metabolism Assay in Rat Platelets

A common method to assess the effect of compounds on arachidonate metabolism involves using rat platelets. The following is a generalized protocol based on standard laboratory practices:

-

Platelet Preparation: Blood is collected from rats and platelet-rich plasma is prepared by centrifugation.

-

Incubation with this compound: The platelets are pre-incubated with varying concentrations of this compound or a vehicle control (such as DMSO) for a specified time.

-

Stimulation of Arachidonate Metabolism: Arachidonic acid is added to the platelet suspension to initiate the metabolic cascade.

-

Termination of Reaction: The reaction is stopped after a set incubation period by adding a quenching solution.

-

Extraction and Analysis: The products of arachidonate metabolism, including HHT and thromboxane B2, are extracted from the reaction mixture.

-

Quantification: The levels of HHT and thromboxane B2 are quantified using techniques such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathway

Caption: Inhibition of the Arachidonic Acid Pathway by this compound.

Neuroprotective Effects

This compound has been investigated for its potential to protect neuronal cells from damage induced by oxidative stress, particularly under conditions of oxygen-glucose deprivation (OGD).[]

Protection Against Oxidative Stress

In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress damage induced by OGD.[] This protective effect is likely linked to its ability to inhibit the formation of bioactive substances that contribute to oxidative stress.[]

Experimental Protocols

2.2.1. Oxygen-Glucose Deprivation (OGD)-Induced Cell Death Assay

This assay simulates ischemic conditions in vitro to assess the neuroprotective effects of a compound. The following is a representative protocol:

-

Cell Culture: Neuronal cell lines, such as SH-SY5Y, are cultured under standard conditions.

-

OGD Induction: The cells are washed and incubated in a glucose-free medium in a hypoxic chamber (e.g., with low oxygen and high nitrogen) for a defined period to induce cell stress and death.

-

Treatment with this compound: The cells are treated with different concentrations of this compound either before, during, or after the OGD insult.

-

Reoxygenation: After the OGD period, the cells are returned to a normal glucose-containing medium and normoxic conditions for a recovery period.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity, or by staining with dyes that differentiate between live and dead cells (e.g., trypan blue or propidium iodide).

Logical Workflow

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Anti-Cancer Activity

The in vitro anti-cancer activity of this compound has been explored, with initial findings suggesting a lack of broad-spectrum cytotoxicity against the cell lines tested.

Cytotoxicity Screening

An in vitro study evaluated the anti-tumor activity of this compound against a panel of four human cancer cell lines. The results indicated that the compound was inactive against these specific cell lines as determined by the MTT assay.[]

Table 2: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Activity | Assay | Reference |

| A549 | Lung Carcinoma | Inactive | MTT | [] |

| BGC-823 | Gastric Carcinoma | Inactive | MTT | [] |

| HCT-8 | Ileocecal Adenocarcinoma | Inactive | MTT | [] |

| A2780 | Ovarian Carcinoma | Inactive | MTT | [] |

Experimental Protocols

3.2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

The preliminary in vitro studies of this compound have revealed promising biological activities, particularly in the realms of anti-inflammation and neuroprotection. Its ability to inhibit key enzymes in the arachidonate pathway suggests a potential therapeutic role in inflammatory and cardiovascular conditions. Furthermore, its protective effects against OGD-induced neuronal cell death highlight its potential as a lead compound for the development of neuroprotective agents. While initial screenings for anti-cancer activity were not promising against the tested cell lines, further investigations against a broader panel of cancer cells and exploration of other mechanisms of action may be warranted. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundation for future research aimed at further characterizing the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Mulberrofuran Q

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Mulberrofuran Q, a novel 2-arylbenzofuran derivative with potential neuroprotective and anti-inflammatory properties. The methodology is based on established procedures for the extraction of bioactive compounds from the root bark of the cultivated mulberry tree (Morus alba L.). This protocol outlines a systematic approach involving solvent extraction, silica gel column chromatography, and preparative thin-layer chromatography (TLC) to obtain this compound of high purity. Additionally, this note includes quantitative data on related compounds found in Morus alba and diagrams illustrating the experimental workflow and relevant biological signaling pathways.

Introduction

This compound is a natural product isolated from the reddish-violet powder (lenticel) found on the surface of the root bark of Morus alba L.[1]. It belongs to the class of 2-arylbenzofuran derivatives and has garnered scientific interest due to its biological activities. Preliminary studies have shown that this compound inhibits the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, which are products of the cyclooxygenase pathway, suggesting its potential as an anti-inflammatory agent[2][3]. Furthermore, it is being investigated for its neuroprotective effects[2]. The detailed protocol provided herein is essential for researchers aiming to isolate this compound for further pharmacological studies and drug development.

Quantitative Data

While specific quantitative data for each step of this compound purification is not extensively available in the literature, a yield of 0.14% from the initial reddish-violet powder has been reported[1]. The following table provides a summary of the quantitative analysis of other marker compounds found in the root bark of Morus alba, offering a comparative perspective on the phytochemical composition.

| Compound | Average Content (mg/g of root bark) | Standard Deviation |

| Mulberroside A | 100.19 | 63.62 |

| Kuwanon G | 24.05 | 23.17 |

| Morusin | 10.98 | 10.49 |

| Taxifolin | 0.43 | 0.33 |

Table 1: Quantitative analysis of selected marker compounds in the root bark of Morus alba. Data is adapted from a study on the quantitative comparison of marker compounds in different parts of Morus alba L.[4]

Experimental Protocols

Plant Material Collection and Preparation

-

Source: The reddish-violet powder (lenticel) from the surface of the root bark of cultivated Morus alba L. (Ichinose, a cultivated variety) is the primary source material[1].

-

Collection: Carefully scrape the reddish-violet powder from the surface of the freshly collected root bark.

-

Preparation: The collected powder can be used directly for extraction. Ensure the material is free from soil and other contaminants.

Extraction

-

Solvent: Acetone is used for the extraction of this compound[1].

-

Procedure:

-